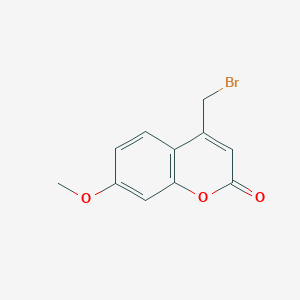
4-溴甲基-7-甲氧基香豆素
描述
4-Bromomethyl-7-methoxycoumarin (Br-Mmc) is often used as a fluorescent label for the determination of compounds possessing a carboxylic group . It can be used for derivatization, TLC and HPLC separation, and fluorometric analysis of a wide range of naturally occurring acids, including bile .
Synthesis Analysis
The synthesis procedure of 4-Bromomethyl-7-methoxycoumarin is listed in various sources, but the exact details are not provided in the search results .Molecular Structure Analysis
The molecular formula of 4-Bromomethyl-7-methoxycoumarin is C11H9BrO3 . The InChI string is InChI=1S/C11H9BrO3/c1-14-8-2-3-9-7 (6-12)4-11 (13)15-10 (9)5-8/h2-5H,6H2,1H3 . The Canonical SMILES string is COC1=CC2=C (C=C1)C (=CC (=O)O2)CBr .Chemical Reactions Analysis
4-Bromomethyl-7-methoxycoumarin is often used as a fluorescent label for the determination of compounds possessing a carboxylic group . It can be used for derivatization, TLC and HPLC separation, and fluorometric analysis of a wide range of naturally occurring acids .Physical And Chemical Properties Analysis
The molecular weight of 4-Bromomethyl-7-methoxycoumarin is 269.09 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, absorption maxima, emission maxima, molar extinction coefficient and quantum yield are listed for this fluorescent probe , but the exact values are not provided in the search results.科学研究应用
- Use Cases :
- 5-Fluorouracil (5-FU) Determination : In human plasma analysis, BMC is employed in conjunction with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to quantify 5-FU levels .
- Sodium Monofluoroacetate (MFA-Na) Detection : BMC is used for detecting MFA-Na in biological samples via HPLC .
- Use Case : It contributes to the creation of caged versions of 8-bromoadenosine cyclic 3′,5′-monophosphate (8-Br-cAMP) and 8-bromoguanosine cyclic 3′,5′-monophosphate (8-Br-cGMP) .
Fluorescent Labeling and Detection
Synthesis of Caged Nucleotides
Thin-Layer Chromatography (TLC) and HPLC Analysis
Derivatization in Drug Research
安全和危害
作用机制
Target of Action
4-Bromomethyl-7-methoxycoumarin (Br-Mmc) is primarily used as a fluorescent label . Its main targets are compounds possessing a carboxylic group , particularly fatty acids .
Mode of Action
Br-Mmc interacts with its targets through a process known as derivatization . In this process, Br-Mmc chemically reacts with the carboxylic group of fatty acids, resulting in a new compound that exhibits fluorescence . This fluorescence can then be detected and measured, providing valuable information about the presence and quantity of the target compounds.
Pharmacokinetics
Its solubility in chloroform suggests that it may have good bioavailability in systems where chloroform or similar solvents are present.
Result of Action
The primary result of Br-Mmc’s action is the fluorescent labeling of fatty acids . This allows for the detection and quantification of these compounds in various samples, aiding in biochemical analyses and research.
Action Environment
Br-Mmc is stable under normal conditions but is sensitive to moisture and light . Therefore, it should be stored in a dark place and under an inert atmosphere . These environmental factors can significantly influence the action, efficacy, and stability of Br-Mmc.
属性
IUPAC Name |
4-(bromomethyl)-7-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-14-8-2-3-9-7(6-12)4-11(13)15-10(9)5-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTENSLORRMFPDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188723 | |
| Record name | 4-Bromomethyl-7-methoxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromomethyl-7-methoxycoumarin | |
CAS RN |
35231-44-8 | |
| Record name | 4-Bromomethyl-7-methoxycoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35231-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromomethyl-7-methoxycoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035231448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromomethyl-7-methoxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromomethyl-7-methoxycoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.666 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Bromomethyl-7-methoxycoumarin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K32PB5K8Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-Bromomethyl-7-methoxycoumarin a suitable reagent for fluorescence detection in HPLC?
A1: BrMmC reacts with compounds containing a carboxylic acid group to form fluorescent esters. These esters can be excited by UV light and emit fluorescence at a longer wavelength, enabling sensitive detection even at low concentrations. [, , , , , ]
Q2: Which compounds can be analyzed using BrMmC as a derivatizing agent?
A2: BrMmC is commonly used to analyze various compounds containing carboxylic acid groups, including:
- Fatty acids: Short-chain fatty acids like formic acid, acetic acid, and lactic acid [], as well as long-chain fatty acids like arachidonic acid, palmitic acid, and stearic acid [, , ].
- Bile acids: Both free and conjugated bile acids, including glycine and taurine conjugates. [, , , ]
- Pharmaceuticals: Sodium valproate [], 5-fluorouracil [, , , , ], ethosuximide [], gemifloxacin [, ], and erdosteine [].
- Toxins: Okadaic acid and dinophysis toxins [, ], sodium monofluoroacetate (1080) [, ].
- Other compounds: Prostaglandins [], isopropyl citrate [], and 5-pyrrolidone-2-carboxylic acid [].
Q3: How does one analyze carboxybetaine amphoteric surfactants using BrMmC?
A3: Carboxybetaine amphoteric surfactants, found in household and cosmetic products, can be prelabeled with BrMmC and then separated by reversed-phase HPLC with gradient elution for quantitative analysis. []
Q4: What are the advantages of using BrMmC compared to other derivatizing agents?
A4: BrMmC offers several advantages:
- High sensitivity: The fluorescent esters formed with BrMmC allow for detection at very low concentrations. [, , , , ]
- Rapid derivatization: The reaction of BrMmC with carboxylic acids is relatively fast, especially when using catalysts. [, ]
- Good selectivity: BrMmC primarily reacts with carboxylic acids, minimizing interference from other compounds. [, , , ]
- Versatility: It can be used to analyze a wide range of compounds containing carboxylic acid groups in various matrices. [, , , , , ]
Q5: Are there any limitations to using BrMmC as a derivatizing agent?
A5: While generally advantageous, BrMmC has a few limitations:
- Photolability: BrMmC is sensitive to light and can degrade upon exposure. This necessitates protecting solutions containing BrMmC from light during preparation and analysis. []
- Fluorescence quenching: The fluorescence intensity of BrMmC derivatives can be affected by the solvent environment. [, ]
- Limited reactivity with some compounds: While BrMmC effectively derivatizes many carboxylic acids, it may show limited reactivity with certain compounds, requiring alternative reagents or derivatization strategies. []
Q6: How is BrMmC used to analyze 5-fluorouracil in biological tissues?
A6: 5-Fluorouracil is extracted from tissue samples, derivatized with BrMmC, and analyzed using microbore HPLC with fluorescence detection. A column-switching protocol helps separate the analyte from matrix components and natural uracil. []
Q7: Can BrMmC be used to analyze conjugated bile acids?
A7: Yes, BrMmC can be used to analyze both free and conjugated bile acids. For taurine conjugates, a specific extraction and enzymatic hydrolysis step is required before derivatization and analysis. []
Q8: What is the role of catalysts in the derivatization reaction of BrMmC with carboxylic acids?
A8: Catalysts, such as 18-crown-6-ether, are often used in the derivatization reaction to enhance the reaction rate and improve the yield of the fluorescent ester. [, , , , , ]
Q9: What analytical techniques, besides HPLC, can be coupled with BrMmC derivatization?
A9: BrMmC derivatization can be coupled with other analytical techniques like mass spectrometry (MS) for enhanced identification and structural characterization of target analytes. [, ]
Q10: What is the molecular formula and weight of 4-Bromomethyl-7-methoxycoumarin?
A10: The molecular formula of BrMmC is C11H9BrO3, and its molecular weight is 269.1 g/mol.
Q11: How does the structure of BrMmC contribute to its reactivity?
A11: The bromomethyl group (-CH2Br) at the 4-position of the coumarin ring is the reactive site for nucleophilic substitution reactions with carboxylic acids.
Q12: What type of reaction occurs between BrMmC and a carboxylic acid?
A12: The reaction is a nucleophilic substitution, where the carboxylate anion acts as a nucleophile and attacks the electrophilic carbon atom of the bromomethyl group, displacing the bromide ion.
Q13: What solvents are suitable for BrMmC derivatization reactions?
A13: Acetone and acetonitrile are commonly used solvents for BrMmC derivatization reactions due to their ability to dissolve both BrMmC and many carboxylic acids. [, , ]
Q14: How does light exposure affect BrMmC stability, and how can this be mitigated?
A14: Light exposure can lead to the degradation of BrMmC, reducing its effectiveness as a derivatizing agent. This can be mitigated by storing and handling BrMmC solutions in amber vials and minimizing light exposure during the derivatization process. []
Q15: How does temperature affect the derivatization reaction with BrMmC?
A15: While the reaction can proceed at room temperature, applying gentle heat can accelerate the reaction rate and improve derivatization efficiency. [, ]
Q16: What safety precautions should be taken when handling BrMmC?
A16: BrMmC should be handled with appropriate safety precautions, like wearing gloves and eye protection, as it may cause skin and eye irritation. It's essential to work in a well-ventilated area and avoid contact with skin, eyes, and clothing. Consult the Material Safety Data Sheet (MSDS) for detailed safety information.
Q17: Has BrMmC been used in studies involving tRNA?
A17: Yes, BrMmC has been used to study conformational changes in tRNA molecules. For instance, it has been used to label pseudouridine residues in yeast tRNAPhe to investigate thermal and Mg2+-dependent behavior. [, , ]
Q18: Can BrMmC be used to identify lipid binders in old oil paintings?
A18: Yes, BrMmC can be used to analyze fatty acids released from the hydrolysis of drying oils present in old oil paintings. The peak area ratios of different fatty acid derivatives, particularly the stearic acid/palmitic acid ratio, can help identify the type of drying oil used. []
Q19: Are there any known applications of BrMmC in polymer chemistry?
A19: Yes, BrMmC has been used in the synthesis of ionic polyacetylene derivatives. For example, it was used to polymerize 2-ethynylpyridine to create a conjugated polymer with coumarin moieties for potential applications in optoelectronics. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B43411.png)
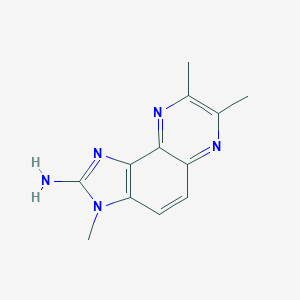
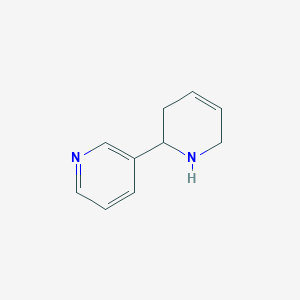
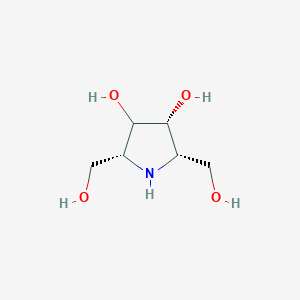
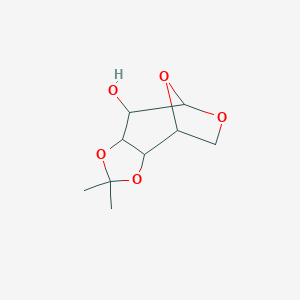



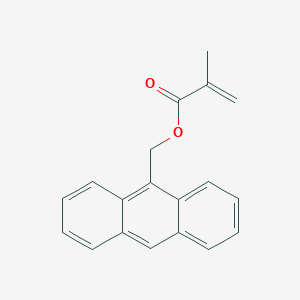
![2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B43433.png)
![2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43436.png)
![2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43437.png)
![2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43438.png)